molecular formula C12H21F3N2O2 B13971654 Tert-butyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate

Tert-butyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate

Cat. No.: B13971654
M. Wt: 282.30 g/mol
InChI Key: UKUQIFBCWVPLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate: is a chemical compound with the molecular formula C12H21F3N2O2. It is known for its unique structure, which includes a trifluoromethyl group attached to a piperidine ring, and a tert-butyl carbamate group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative that contains a trifluoromethyl group. The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol or an amine .

Scientific Research Applications

Tert-butyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Tert-butyl (6-(trifluoromethyl)piperidin-3-yl)carbamate
  • Tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate
  • Tert-butyl N-{[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate

Comparison: Tert-butyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate is unique due to its specific trifluoromethyl and carbamate groups, which confer distinct chemical properties such as increased stability and lipophilicity. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H21F3N2O2

Molecular Weight

282.30 g/mol

IUPAC Name

tert-butyl N-[[1-(trifluoromethyl)piperidin-3-yl]methyl]carbamate

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)16-7-9-5-4-6-17(8-9)12(13,14)15/h9H,4-8H2,1-3H3,(H,16,18)

InChI Key

UKUQIFBCWVPLPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.